Boc-2-amino-3-methoxybenzoic acid chemical structure and properties
Boc-2-amino-3-methoxybenzoic acid chemical structure and properties
Executive Summary
Boc-2-amino-3-methoxybenzoic acid (also known as N-Boc-3-methoxyanthranilic acid) is a specialized amino acid derivative widely utilized in medicinal chemistry and solid-phase peptide synthesis (SPPS). As a sterically congested, electron-rich aromatic amino acid, it serves as a critical scaffold for constructing peptidomimetics, particularly for inducing conformational turns, and as a precursor for pharmacologically active heterocycles like quinazolines and benzodiazepines.
This guide provides a comprehensive technical analysis of its structure, synthesis, and application, designed for researchers requiring high-fidelity protocols and mechanistic insight.
Part 1: Chemical Identity & Structural Analysis
The compound is the
Physicochemical Properties Table
| Property | Data | Note |
| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-3-methoxybenzoic acid | |
| Common Name | N-Boc-3-methoxyanthranilic acid | |
| Parent CAS | 3177-80-8 | Refers to free amine |
| Molecular Formula | C | |
| Molecular Weight | 267.28 g/mol | |
| Core Melting Point | 169–170 °C | Parent amine value [1] |
| Solubility | DCM, EtOAc, DMSO, DMF | Poor in water |
| pKa (Calc.) | ~4.5 (COOH) | Influence of ortho-OMe |
Structural & Electronic Analysis
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Steric Crowding: The methoxy group at position 3 is ortho to the amino group, which is itself ortho to the carboxylic acid. This "sandwiched" amino group faces significant steric hindrance, making the introduction of the bulky Boc group slower than in unhindered amines.
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Electronic Effects: The 3-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In the ortho position, the resonance effect typically dominates, increasing the nucleophilicity of the nitrogen. However, the steric bulk often overrides this electronic advantage during protection reactions.
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Intramolecular Hydrogen Bonding: A critical feature is the potential for hydrogen bonding between the amide proton (NH) and the adjacent methoxy oxygen or the carbonyl oxygen of the carboxylic acid. This internal network stabilizes specific conformations, making it a potent "turn inducer" in peptide chains.
Figure 1: Structural analysis of Boc-2-amino-3-methoxybenzoic acid, highlighting the 1,2,3-substitution pattern that dictates its steric and electronic properties.
Part 2: Synthesis & Protection Strategy[2][3]
Protecting 2-amino-3-methoxybenzoic acid requires overcoming the steric hindrance of the adjacent methoxy group. Standard protocols for unhindered amines often result in low yields or incomplete conversion.
Optimized Synthesis Protocol
Objective: Synthesis of N-Boc-2-amino-3-methoxybenzoic acid from the parent anthranilic acid.
Reagents:
-
2-Amino-3-methoxybenzoic acid (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (Boc
O) (1.5 – 2.0 eq) -
Sodium Hydroxide (NaOH) (2.5 eq) or Triethylamine (TEA)
Step-by-Step Methodology:
-
Solubilization: Dissolve 2-amino-3-methoxybenzoic acid in a 1:1 mixture of 1,4-dioxane and water. Add 1N NaOH (2.5 eq) to deprotonate the carboxylic acid and the amine, ensuring solubility.
-
Expert Note: The solution may be colored (yellow/brown) due to the electron-rich aniline oxidation potential. Perform under N
if high purity is critical.
-
-
Reagent Addition: Cool the mixture to 0°C. Add Boc
O (dissolved in a minimal amount of dioxane) dropwise.-
Causality: Cooling prevents rapid hydrolysis of the anhydride (Boc
O) by the aqueous base before it can react with the hindered amine.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (RT). Due to the 3-OMe steric hindrance, stir for 18–24 hours .
-
Validation: Monitor by TLC (System: CHCl
/MeOH 9:1). The starting material (more polar) should disappear. If conversion is slow, mild heating (40°C) may be required, but avoid high temps to prevent decarboxylation.
-
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Dilute the remaining aqueous layer with water and wash with Ethyl Acetate (EtOAc) to remove unreacted Boc
O and non-polar impurities. -
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO
or 10% Citric Acid. Avoid strong mineral acids (HCl) to prevent premature Boc cleavage.
-
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. The product usually solidifies upon standing or trituration with hexanes.
Figure 2: Workflow for the Boc-protection of sterically hindered anthranilic acid derivatives.
Part 3: Reactivity & Applications[9]
Solid-Phase Peptide Synthesis (SPPS)
This compound is used to introduce a rigid aromatic constraint into peptide backbones.
-
Coupling Difficulty: The steric bulk that makes protection slow also makes coupling to the resin or the next amino acid difficult.
-
Protocol Adjustment: Use high-efficiency coupling reagents like HATU or PyBOP rather than standard carbodiimides (DIC). Double coupling cycles are recommended.
-
-
Orthogonality: The Boc group is acid-labile (removed by TFA). This is compatible with Boc-SPPS strategies (using HF for final cleavage) or solution-phase synthesis where the C-terminus is protected as a methyl/benzyl ester [2].
Peptidomimetics & Turn Induction
The 2-amino-3-methoxybenzoic acid scaffold forces the peptide backbone into a kink or turn conformation due to the preference for an intramolecular hydrogen bond between the amide NH and the ortho-methoxy oxygen. This mimics
Drug Discovery Scaffolds
The N-Boc intermediate is a precursor for:
-
Quinazolinones: Cyclization with amines/aldehydes after Boc removal.
-
Benzodiazepines: A core scaffold for anxiolytics.
-
Weinreb Amides: The carboxylic acid can be converted to a Weinreb amide (using methoxymethylamine) to synthesize ketones, a key step in making inhibitors for targets like CDK1 or BTK [4].
Part 4: Safety & Handling
-
Hazards: The parent amine is an irritant. Boc
O is toxic by inhalation and flammable. -
Storage: Store the Boc-protected derivative at 2–8°C or -20°C for long term. Keep desiccated; moisture can lead to slow hydrolysis of the Boc group over months.
-
Stability: Stable to basic conditions (e.g., saponification of esters). Unstable to strong acids (TFA, HCl, HBr).
References
-
Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid Product Specification.[6][1]Link
-
BenchChem. Understanding Boc protection and deprotection in peptide synthesis.Link
-
PubChem. 2-Amino-3-methoxybenzoic acid - Compound Summary.Link
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates downstream heterocyclic chemistry). Link
